4-(tert-Butyl)oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)oxazole-2-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the use of oxidizing agents like oxone in water medium has been explored for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)oxazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,4-dicarboxylic acid.
Reduction: Reduction reactions can yield oxazole-2-carboxylic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield dicarboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of oxazole derivatives .
Scientific Research Applications
4-(tert-Butyl)oxazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(tert-Butyl)oxazole-2-carboxylic acid include:
- 2-tert-Butyl-4-(4-chlorophenyl)oxazole
- 4-(4-bromophenyl)-2-tert-butyloxazole
- Oxazole-2-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 4-position and the carboxylic acid group at the 2-position makes it a valuable intermediate for the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-tert-butyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-6(9-5)7(10)11/h4H,1-3H3,(H,10,11) |
InChI Key |
JONDHZQQGJLNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.